Homoserine, O-methyl-
Overview
Description
“Homoserine, O-methyl-” is a derivative of the amino acid homoserine . It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Synthesis Analysis
The synthesis of “Homoserine, O-methyl-” has been studied in various contexts. For instance, an engineered Corynebacterium glutamicum was subjected to adaptive laboratory evolution with elevated methanol content, which resulted in the formation of an L-methionine analog from methanol . Another study focused on the engineering of O-Succinyl-L-Homoserine Mercaptotransferase for efficient L-Methionine biosynthesis .
Molecular Structure Analysis
The molecular formula of “Homoserine, O-methyl-” is C5H11NO3 . The structure of homoserine transacetylases, which are involved in the conversion of L-homoserine to O-acetyl-L-homoserine, has been studied in detail .
Chemical Reactions Analysis
“Homoserine, O-methyl-” is involved in various chemical reactions. For instance, it has been suggested that O-methyl-L-homoserine formation is an important mechanism of methanol toxicity . Homoserine is also an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine .
Physical And Chemical Properties Analysis
“Homoserine, O-methyl-” is a white to off-white powder . It is soluble in water and adopts a disordered conformation .
Scientific Research Applications
Synthesis and Neoglycopeptide Preparation
O-methyl-homoserine has been utilized in the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine, showcasing its application in peptide synthesis. This method facilitates the incorporation of this amino acid into peptides using Fmoc-chemistry-based solid-phase peptide synthesis. The chemoselective glycosylation of the resulting peptides at the aminooxy side chains generates neoglycopeptides, expanding the availability and utility of neoglycopeptide synthesis strategies (Carrasco et al., 2003).
Methanol Assimilation Pathway in Microorganisms
Research on engineering biotechnological microorganisms to use methanol as a feedstock for bioproduction has led to the proposal of the homoserine cycle. This cycle, which relies on promiscuous formaldehyde-condensing aldolases, is expected to outperform the serine cycle in biomass yield, thermodynamic favorability, and integration with host metabolism. The homoserine cycle represents a novel metabolic solution for optimized methylotrophic platforms (He et al., 2020).
Methionine Synthesis Pathway
O-methyl-homoserine plays a role in methionine synthesis pathways in microorganisms. O-Acetyl-L-homoserine sulfhydrylase, functioning as a homocysteine synthase, is essential for certain microorganisms, participating in an alternative L-homocysteine synthesis pathway. This enzyme catalyzes the de novo synthesis of L-cysteine and O-alkyl-L-homoserine, recycling the methylthio group of methionine (Yamagata, 1989).
DNA Methylation and Metabolism
The study of homocysteine metabolism, including its relation to O-methyl-homoserine, is crucial for understanding DNA methylation processes. DNA methylation status, influenced by cellular metabolism and the availability of homocysteine, plays a significant role in heritable traits and disease pathologies. Investigating the dynamics of the methionine cycle in relation to DNA methylation offers insights into potential medical treatments for conditions related to aberrant methylation patterns (Ulrey et al., 2005).
Antioxidant Activity and Muscle Brain Function
The dipeptide anserine, derived from carnosine and homocarnosine found in vertebrate skeletal muscles and brains, has been studied for its antioxidant activity. O-methyl-homoserine, as part of these compounds, contributes to their peroxyl radical-trapping ability, suggesting a role in endogenous antioxidant defense in brain and muscle tissues (Kohen et al., 1988).
Safety And Hazards
Future Directions
Future research directions include enhancing methanol tolerance and conversion in engineered microorganisms for methanol-based biomanufacturing of fuels and chemicals . Another promising area of research is the development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo .
properties
IUPAC Name |
2-amino-4-methoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRMMHGGBCRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7757-91-7 (calcium[2:1] salt) | |
Record name | Methoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40884068 | |
Record name | Homoserine, O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxybutyric acid | |
CAS RN |
4385-91-5 | |
Record name | O-Methylhomoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Homoserine, O-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Homoserine, O-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methoxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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